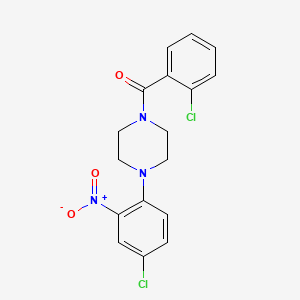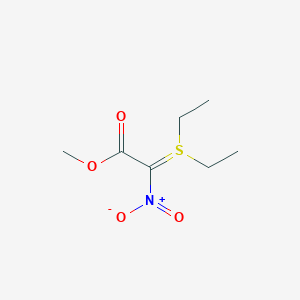
2-(hexyloxy)-1,3-benzothiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Hexyloxy)-1,3-benzothiazole, also known as HBT, is a heterocyclic compound that has gained significant attention in the field of organic electronics due to its unique properties. HBT is a fluorescent molecule that emits blue light, making it a useful material for the fabrication of organic light-emitting diodes (OLEDs).
Wissenschaftliche Forschungsanwendungen
2-(hexyloxy)-1,3-benzothiazole has been extensively studied for its potential use in OLEDs due to its high quantum yield and good thermal stability. It has also been investigated for its use as a fluorescent probe for the detection of metal ions and as a photosensitizer for photodynamic therapy. Additionally, this compound has been shown to exhibit antimicrobial activity against various bacterial strains.
Wirkmechanismus
The mechanism of action of 2-(hexyloxy)-1,3-benzothiazole in OLEDs involves the transfer of electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO), resulting in the emission of blue light. In the case of metal ion detection, this compound acts as a chelating agent, forming a complex with the metal ion that leads to a change in fluorescence intensity. As a photosensitizer, this compound generates singlet oxygen upon exposure to light, which can cause cell death in cancer cells.
Biochemical and physiological effects:
While this compound has been shown to exhibit antimicrobial activity, its effects on human health are not well understood. Further studies are needed to determine its toxicity and potential side effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(hexyloxy)-1,3-benzothiazole in lab experiments is its high quantum yield and good thermal stability, which make it a useful material for OLEDs. However, its potential toxicity and limited solubility in aqueous solutions may pose challenges for certain applications.
Zukünftige Richtungen
Future research on 2-(hexyloxy)-1,3-benzothiazole could focus on improving its solubility in aqueous solutions and reducing its potential toxicity. Additionally, this compound could be further investigated for its antimicrobial properties and potential use in photodynamic therapy. Further studies could also explore the use of this compound in other applications, such as sensing and catalysis.
In conclusion, this compound is a unique compound with promising applications in the field of organic electronics and other scientific research areas. Its synthesis method, mechanism of action, and potential advantages and limitations have been discussed in this paper, along with future directions for research.
Synthesemethoden
The synthesis of 2-(hexyloxy)-1,3-benzothiazole involves the condensation of 2-aminobenzenethiol with 1-bromo-6-hexanol in the presence of a base such as potassium carbonate. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of this compound as a white solid with a high yield.
Eigenschaften
IUPAC Name |
2-hexoxy-1,3-benzothiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NOS/c1-2-3-4-7-10-15-13-14-11-8-5-6-9-12(11)16-13/h5-6,8-9H,2-4,7,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVRBWVGDVUXEGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC1=NC2=CC=CC=C2S1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![17-(4-fluorobenzyl)-1-methyl-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B4992697.png)

![N-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-N-(2-ethoxyphenyl)benzenesulfonamide](/img/structure/B4992714.png)
![1-(6-methyl-2-pyridinyl)-4-{[3-(2,3,4-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine](/img/structure/B4992721.png)




![N-(5-chloro-2-methylphenyl)-4-[(phenylthio)methyl]benzamide](/img/structure/B4992752.png)
![7-[2-hydroxy-3-(4-nitrophenoxy)propyl]-3-methyl-8-(4-morpholinyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B4992768.png)
![3-methoxy-2-[3-(4-methoxyphenoxy)propoxy]benzaldehyde](/img/structure/B4992781.png)
![N-({[2-(4-chlorobenzyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-2-methoxybenzamide](/img/structure/B4992784.png)